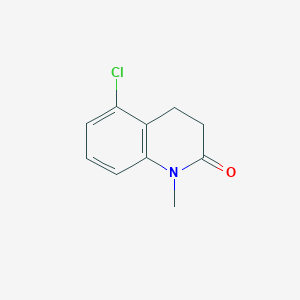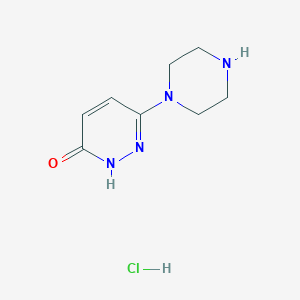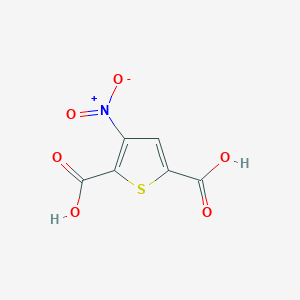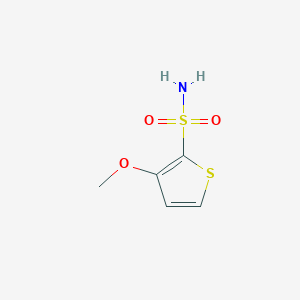
3-Methoxythiophene-2-sulfonamide
Vue d'ensemble
Description
3-Methoxythiophene-2-sulfonamide is a chemical compound with the molecular weight of 193.25 . It is also known by its IUPAC name, 3-methoxy-2-thiophenesulfonamide . It is typically in a solid, powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H7NO3S2/c1-9-4-2-3-10-5(4)11(6,7)8/h2-3H,1H3,(H2,6,7,8) . This indicates the molecular structure of the compound.
Applications De Recherche Scientifique
1. Antitumor Applications
Sulfonamide compounds, including derivatives of 3-methoxythiophene-2-sulfonamide, have been studied for their antitumor properties. For instance, compounds from sulfonamide-focused libraries were evaluated in cell-based antitumor screens. These studies revealed that certain sulfonamides act as potent cell cycle inhibitors and have advanced to clinical trials. They disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines, indicating potential as oncolytic agents (Owa et al., 2002).
2. Detection and Analysis
Voltammetric detection techniques using poly(3-methylthiophene) electrodes have been developed to detect sulfonamide compounds, including this compound derivatives. This method involves the electrochemical synthesis of poly(3-methylthiophene) and its use in detecting sulfonamides in various applications, potentially including veterinary and other fields (Msagati & Ngila, 2002).
3. Crystal Structure and Theoretical Investigations
The crystal structure and theoretical investigations of sulfonamides, including derivatives of this compound, have been conducted to evaluate their potential as cancer inhibitors. These studies include quantum chemical calculations and molecular docking studies, providing insights into their pharmacological potential (Kamaraj et al., 2021).
4. Rhenium Complexes in Therapeutic Applications
Research into rhenium complexes, which include sulfonamide-based dithiocarbimates, has shown potential in nuclear medicine and therapeutic radiopharmaceuticals. These studies explore the properties of sulfonamide-tagged dithiocarbimato units in rhenium(V) nitride complexes, potentially opening up opportunities in molecular imaging and therapy (Perils et al., 2017).
5. Inhibition of Carbonic Anhydrase
3-Phenyl-1H-indole-5-sulfonamides, a class of sulfonamides, have been synthesized and evaluated as inhibitors of carbonic anhydrases. These inhibitors are effective against various human isoforms and show potential in medicinal chemistry applications (Güzel et al., 2010).
6. Detection of Sulfonamide Residues
Methods have been established for detecting sulfonamide residues in chicken meat and eggs, which could extend to this compound derivatives. This involves high-performance liquid chromatography (HPLC) and is significant for food safety and regulatory compliance (Premarathne et al., 2017).
Safety and Hazards
The safety information for 3-Methoxythiophene-2-sulfonamide indicates that it is a warning substance with hazard statements H302, H315, H319, H335 . These statements correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Thiophene-based analogs, including 3-Methoxythiophene-2-sulfonamide, have been the subject of increasing interest due to their potential as biologically active compounds . They are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . Therefore, future research may focus on exploring these applications further.
Mécanisme D'action
Target of Action
3-Methoxythiophene-2-sulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Based on the known actions of sulfonamides, it can be inferred that this compound may interact with its targets (such as carbonic anhydrase and dihydropteroate synthetase) and inhibit their activity . This inhibition could lead to changes in the physiological processes regulated by these enzymes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its target enzymes. For instance, inhibition of carbonic anhydrase could affect fluid balance and pH regulation in the body . Similarly, inhibition of dihydropteroate synthetase could disrupt the synthesis of folate, a vital nutrient for cell growth and division .
Pharmacokinetics
As a sulfonamide, it is expected to have good oral bioavailability and to be metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific physiological processes it influences through its inhibition of target enzymes. Potential effects could include altered fluid balance due to carbonic anhydrase inhibition, or disrupted cell growth and division due to interference with folate synthesis .
Analyse Biochimique
Biochemical Properties
3-Methoxythiophene-2-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. The compound’s sulfonamide group is known to interact with enzymes such as carbonic anhydrase, leading to inhibition of its activity . Additionally, this compound can bind to proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. The compound’s sulfonamide group is particularly effective in inhibiting enzyme activity by binding to the active site and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been observed to affect cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have reported threshold effects, where a certain dosage is required to observe noticeable changes in cellular function . High doses of this compound can also result in toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s sulfonamide group can inhibit enzymes involved in key metabolic processes, leading to changes in the overall metabolic profile of cells . Additionally, this compound can affect the levels of specific metabolites, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
3-methoxythiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2/c1-9-4-2-3-10-5(4)11(6,7)8/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRQYAZHUZLDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297347 | |
| Record name | 2-Thiophenesulfonamide, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394041-28-1 | |
| Record name | 2-Thiophenesulfonamide, 3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenesulfonamide, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



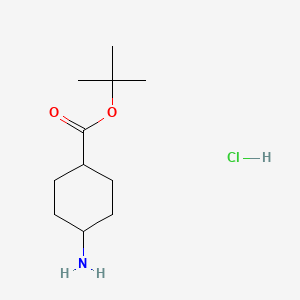

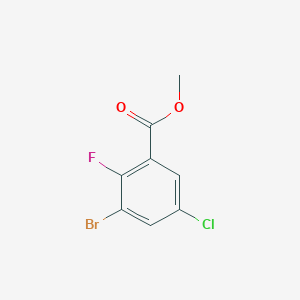
![1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429092.png)
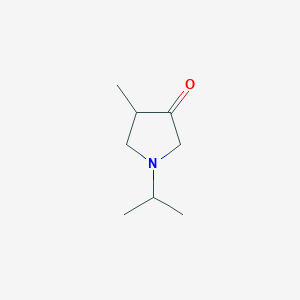
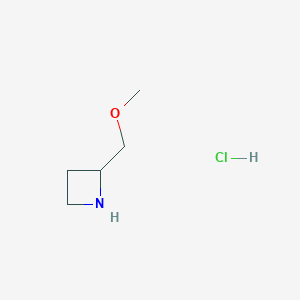


![8-Oxaspiro[4.5]decan-1-one](/img/structure/B1429100.png)
